1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea
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Overview
Description
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a dimethoxyphenyl group, and a trifluoromethoxyphenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of the dimethoxyphenyl and trifluoromethoxyphenyl groups. The synthetic route may involve the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethoxyphenyl Group: This step may involve a substitution reaction where a dimethoxyphenyl group is introduced to the pyrrolidinone ring.
Introduction of the Trifluoromethoxyphenyl Group: This step may involve another substitution reaction to introduce the trifluoromethoxyphenyl group.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and reactivity, which can provide insights into the behavior of similar organic compounds.
Biology: Research may focus on the compound’s interactions with biological molecules and its potential effects on biological systems.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: The compound’s unique properties may make it useful in various industrial applications, such as the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is being studied.
Comparison with Similar Compounds
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar structural features, such as other pyrrolidinone derivatives or compounds with dimethoxyphenyl or trifluoromethoxyphenyl groups
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O5/c1-29-16-8-5-14(10-17(16)30-2)26-11-13(9-18(26)27)25-19(28)24-12-3-6-15(7-4-12)31-20(21,22)23/h3-8,10,13H,9,11H2,1-2H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVGDMDKGKHXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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